molecular formula C9H9NO5 B13349481 Ethyl 2-hydroxy-4-nitrobenzoate

Ethyl 2-hydroxy-4-nitrobenzoate

Cat. No.: B13349481
M. Wt: 211.17 g/mol
InChI Key: GUBJDUFKRJFIBQ-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-nitrobenzoate is an organic compound with the molecular formula C9H9NO5. It is an ester derivative of 2-hydroxy-4-nitrobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-4-nitrobenzoate can be synthesized through the esterification of 2-hydroxy-4-nitrobenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to optimize reaction time and yield. The use of ultradispersed natural zeolite catalysts, ultrasound, and microwave irradiation has been explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-4-nitrobenzoic acid.

    Reduction: Formation of 2-hydroxy-4-nitrobenzoic acid.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hydroxy-4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-hydroxy-4-nitrobenzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

ethyl 2-hydroxy-4-nitrobenzoate

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(10(13)14)5-8(7)11/h3-5,11H,2H2,1H3

InChI Key

GUBJDUFKRJFIBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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